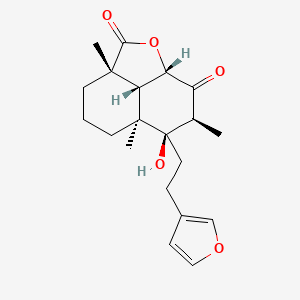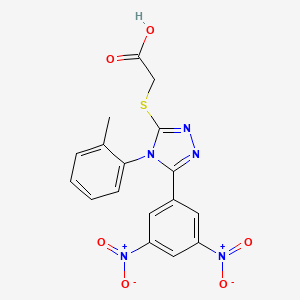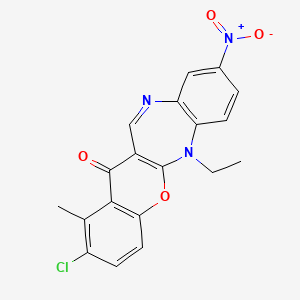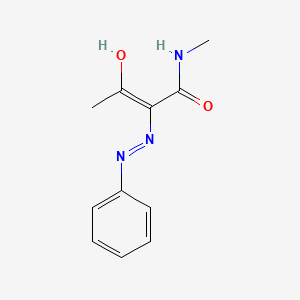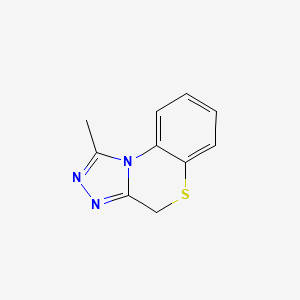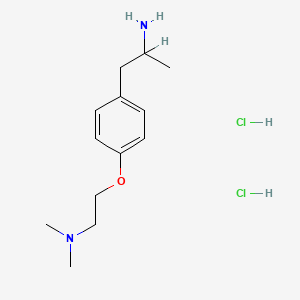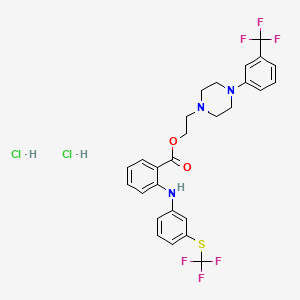
(+-)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone is a synthetic organic compound It features a pyrrolidinone core substituted with a pentyloxy group and a trifluoromethylbenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Core: Starting from a suitable precursor, the pyrrolidinone ring can be constructed through cyclization reactions.
Introduction of the Pentyloxy Group: This can be achieved via nucleophilic substitution reactions where a pentyloxy group is introduced to the pyrrolidinone core.
Attachment of the Trifluoromethylbenzoyl Group: This step may involve acylation reactions using trifluoromethylbenzoyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the pentyloxy group or the pyrrolidinone ring.
Reduction: Reduction reactions might target the carbonyl group in the pyrrolidinone ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pentyloxy or trifluoromethylbenzoyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(±)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Possible incorporation into polymers or other materials for enhanced properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Methoxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone
- 5-(Ethoxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone
Uniqueness
The pentyloxy group in (±)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone may confer unique properties such as increased lipophilicity or altered pharmacokinetics compared to its methoxy or ethoxy analogs.
Propiedades
Número CAS |
136410-13-4 |
|---|---|
Fórmula molecular |
C17H20F3NO3 |
Peso molecular |
343.34 g/mol |
Nombre IUPAC |
5-pentoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H20F3NO3/c1-2-3-4-10-24-15-9-8-14(22)21(15)16(23)12-6-5-7-13(11-12)17(18,19)20/h5-7,11,15H,2-4,8-10H2,1H3 |
Clave InChI |
BSMORGFZPHBFNY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1CCC(=O)N1C(=O)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)
